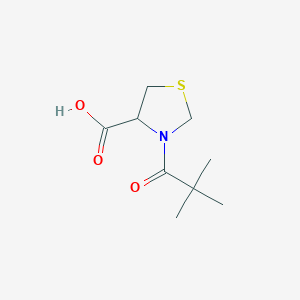

3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid

Description

Properties

IUPAC Name |

3-(2,2-dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3S/c1-9(2,3)8(13)10-5-14-4-6(10)7(11)12/h6H,4-5H2,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBOICUCFKNPNND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)N1CSCC1C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of 2,2-dimethylpropanoyl chloride with a thiazolidine derivative. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxylic acid group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like thionyl chloride or phosphorus pentachloride can be used to activate the carboxylic acid group for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives.

Scientific Research Applications

3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: The compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied. For example, in antimicrobial applications, the compound may inhibit the activity of bacterial enzymes, leading to cell death.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes critical differences between the target compound and its structural analogs:

Key Research Findings and Trends

Antimicrobial Activity

- Nitro-Substituted Derivatives : 2-(4-Nitrophenyl)-1,3-thiazolidine-4-carboxylic acid (Compound 10) demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA), comparable to ciprofloxacin . The electron-withdrawing nitro group likely enhances membrane penetration and target binding. In contrast, the target compound’s bulky acyl group may reduce antimicrobial efficacy but improve metabolic stability.

- Chlorophenyl Derivatives : 2-(4-Chlorophenyl)-1,3-thiazolidine-4-carboxylic acid (Compound 5) also showed activity against gram-positive and gram-negative strains, suggesting aryl substituents broaden antimicrobial scope .

Immunomodulatory Effects

- Pidotimod: The 5-oxo-L-prolyl substituent enables interaction with HCAR2 receptors, highlighting how peptidic modifications can redirect biological activity toward immune modulation . The target compound’s non-peptidic acyl group may lack this specificity but could be explored for alternative receptor targets.

Physicochemical Properties

- Molecular Weight and Lipophilicity: The target compound’s higher molecular weight (233.28 vs.

- Steric Effects: The 2,2-dimethylpropanoyl group introduces steric hindrance, which may slow enzymatic degradation compared to smaller acyl or aryl substituents .

Biological Activity

3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid is a thiazolidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique thiazolidine ring structure, which is known to participate in various biological interactions. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

- Chemical Formula : C₉H₁₅NO₃S

- Molecular Weight : 217.29 g/mol

- CAS Number : 81660-63-1

Synthesis

The synthesis of this compound typically involves the reaction of l-cysteine with appropriate acylating agents under controlled conditions. The process yields various derivatives that can exhibit differing biological activities.

Antiviral Activity

Research has shown that derivatives of thiazolidine-4-carboxylic acids can inhibit neuraminidase (NA) activity in influenza A viruses. A study synthesized a series of thiazolidine derivatives and evaluated their inhibitory effects against NA. The most potent compound demonstrated an IC₅₀ value of 0.14 μM, indicating significant antiviral potential compared to oseltamivir .

Antioxidant Properties

Thiazolidine compounds are known for their antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in biological systems. The incorporation of the thiazolidine ring enhances the stability and reactivity of these antioxidants.

The biological activity of this compound may be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, including those related to viral replication.

- Reactive Oxygen Species (ROS) Scavenging : By neutralizing ROS, it protects cells from oxidative damage.

Study 1: Neuraminidase Inhibition

A study published in Bioorganic & Medicinal Chemistry focused on the synthesis and evaluation of thiazolidine derivatives for their ability to inhibit neuraminidase. The results indicated that certain modifications to the thiazolidine structure could enhance inhibitory activity against influenza A virus, suggesting a potential pathway for developing new antiviral drugs .

Study 2: Antioxidant Evaluation

Another research effort assessed the antioxidant capacity of several thiazolidine derivatives using DPPH (1,1-diphenyl-2-picrylhydrazyl) radical scavenging assays. The findings revealed that compounds with a thiazolidine core exhibited significant antioxidant activity, supporting their potential use in therapeutic applications aimed at reducing oxidative stress-related diseases .

Data Table: Biological Activities of Thiazolidine Derivatives

Q & A

Q. What are the optimal synthetic routes for 3-(2,2-Dimethylpropanoyl)-1,3-thiazolidine-4-carboxylic acid?

The compound can be synthesized via condensation reactions involving thiazolidinone precursors and activated acylating agents. A common approach involves refluxing intermediates (e.g., thiazolidine-4-carboxylic acid derivatives) with acetic acid and sodium acetate to facilitate cyclization and acylation . Reaction conditions (temperature, solvent polarity, and catalyst selection) must be optimized to minimize side products like hydrolyzed or oxidized byproducts.

Q. How can researchers characterize the purity and structural integrity of this compound?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm regiochemistry and stereochemistry via H and C NMR, focusing on signals from the thiazolidine ring (δ 3.5–4.5 ppm for protons) and dimethylpropanoyl group (δ 1.2–1.5 ppm for methyl groups).

- High-Performance Liquid Chromatography (HPLC) : Quantify purity using reverse-phase C18 columns with UV detection at 210–260 nm. Adjust mobile phase (e.g., acetonitrile/water with 0.1% trifluoroacetic acid) to resolve polar impurities .

- Mass Spectrometry (MS) : Validate molecular weight via ESI-MS in positive ion mode (expected [M+H] ~287.3 g/mol).

Advanced Research Questions

Q. How to design experiments to study the compound’s reactivity under varying pH and temperature conditions?

Employ a Design of Experiments (DoE) framework to systematically assess factors like pH (3–9), temperature (25–80°C), and solvent polarity. For example:

- Use a central composite design to evaluate hydrolysis kinetics, monitoring degradation via HPLC.

- Apply Arrhenius plots to model temperature-dependent stability, identifying activation energy barriers for key reactions (e.g., acyl group cleavage) .

Q. What strategies resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cytotoxicity)?

Conduct orthogonal assays to differentiate direct target engagement from off-target effects:

- Enzyme Inhibition : Use recombinant enzyme systems (e.g., kinases or proteases) with fluorogenic substrates to quantify IC values.

- Cytotoxicity Screening : Perform MTT assays on multiple cell lines (cancer vs. normal) to assess selectivity.

- Chemical Proteomics : Employ activity-based protein profiling (ABPP) to identify off-target interactions .

Q. What computational methods predict the compound’s physicochemical and pharmacokinetic properties?

- Quantum Chemical Calculations : Optimize geometry using DFT (B3LYP/6-31G*) to predict electronic properties (e.g., HOMO-LUMO gaps) and reactive sites .

- Molecular Dynamics (MD) : Simulate solvation behavior and membrane permeability (logP) with force fields like CHARMM or AMBER.

- ADMET Prediction : Use tools like SwissADME to estimate bioavailability, CYP450 interactions, and blood-brain barrier penetration .

Q. How to assess its potential as a lead compound in drug development?

- In Vitro Pharmacological Profiling : Screen against target panels (e.g., GPCRs, ion channels) to identify polypharmacology risks.

- Metabolic Stability : Incubate with liver microsomes (human/rat) to measure half-life (t) and identify major metabolites via LC-MS/MS.

- Structural Optimization : Modify the thiazolidine ring or acyl group to enhance potency while monitoring SAR trends .

Q. What analytical challenges arise in quantifying trace impurities, and how to address them?

- Hyphenated Techniques : Combine LC-MS/MS with MRM (multiple reaction monitoring) to detect sub-ppm impurities (e.g., dimeric byproducts).

- Forced Degradation Studies : Expose the compound to stress conditions (light, heat, oxidation) to generate degradation markers. Use DPP-TFB derivatization for enhanced UV/fluorescence detection of carbonyl-containing impurities .

Q. How to evaluate the compound’s stability in long-term storage for research use?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.